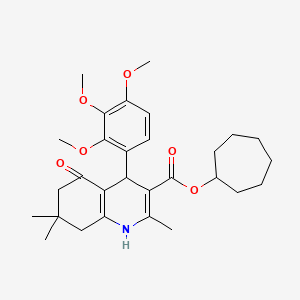![molecular formula C23H15ClF6N2O3 B5215290 N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5215290.png)
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide, also known as BAY 43-9006, is a synthetic small molecule compound that was originally developed as an anti-cancer drug. It was first synthesized by scientists at Bayer Pharmaceuticals in the late 1990s, and has since been extensively studied for its potential applications in cancer treatment and other areas of biomedical research.
Mechanism of Action
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide 43-9006 works by inhibiting the activity of several key signaling pathways that are involved in tumor growth and progression. Specifically, it binds to and inhibits the activity of both RAF and VEGFR kinases, which are important targets for cancer therapy. By blocking these pathways, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide 43-9006 is able to slow or stop the growth of cancer cells and prevent the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide 43-9006 has several biochemical and physiological effects, including inhibition of tumor growth and angiogenesis, as well as modulation of immune system function. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. Additionally, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide 43-9006 has been shown to modulate immune system function by increasing the activity of natural killer cells and T cells, which are important components of the body's immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide 43-9006 for lab experiments is its specificity for RAF and VEGFR kinases, which makes it a useful tool for studying these pathways in cancer cells and other cell types. Additionally, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide 43-9006 has been extensively studied and characterized, which makes it a well-established tool for biomedical research. However, there are also some limitations to using N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide 43-9006 in lab experiments, including its relatively high cost and the need for careful handling due to its toxicity.
Future Directions
There are several potential future directions for research on N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide 43-9006, including the development of new anti-cancer therapies based on its mechanism of action. Additionally, there is ongoing research into the use of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide 43-9006 in combination with other drugs or therapies, in order to enhance its anti-cancer effects. Other potential areas of research include the use of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide 43-9006 in the treatment of cardiovascular disease and inflammation, as well as the development of new synthetic analogs with improved properties.
Synthesis Methods
The synthesis of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide 43-9006 involves several steps, starting with the reaction of 2-chloro-5-methoxyaniline with benzoyl chloride to form N-(2-chloro-5-methoxyphenyl)benzamide. This compound is then reacted with trifluoromethylbenzene in the presence of a palladium catalyst to yield the final product, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide 43-9006. The synthesis process is relatively complex and requires careful attention to detail in order to ensure high yields and purity of the final product.
Scientific Research Applications
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment, due to its ability to inhibit several key signaling pathways that are involved in tumor growth and progression. Specifically, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide 43-9006 has been shown to inhibit the activity of both RAF and VEGFR kinases, which are important targets for cancer therapy. In addition to its anti-cancer properties, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide 43-9006 has also been studied for its potential applications in other areas of biomedical research, including cardiovascular disease and inflammation.
properties
IUPAC Name |
N-(4-benzamido-2-chloro-5-methoxyphenyl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF6N2O3/c1-35-19-11-17(16(24)10-18(19)32-20(33)12-5-3-2-4-6-12)31-21(34)13-7-14(22(25,26)27)9-15(8-13)23(28,29)30/h2-11H,1H3,(H,31,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLCJNSTXYEQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzamido-2-chloro-5-methoxyphenyl)-3,5-bis(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-methoxybenzamide](/img/structure/B5215208.png)
![1-(4-methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone](/img/structure/B5215210.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B5215226.png)
![5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B5215233.png)
![3-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5215234.png)
![ethyl [3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B5215243.png)
![1-bromo-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5215254.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide](/img/structure/B5215260.png)
![N-cyclopentyl-N'-[(3-methyl-3-oxetanyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5215266.png)
![1-(3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5215268.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215273.png)

![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)
